(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-aminium tetrafluoroborate
Description
Properties
Molecular Formula |
C21H23BF4NP |
|---|---|
Molecular Weight |
407.2 g/mol |
IUPAC Name |
[(1S,2S)-1-diphenylphosphanyl-1-phenylpropan-2-yl]azanium;tetrafluoroborate |
InChI |
InChI=1S/C21H22NP.BF4/c1-17(22)21(18-11-5-2-6-12-18)23(19-13-7-3-8-14-19)20-15-9-4-10-16-20;2-1(3,4)5/h2-17,21H,22H2,1H3;/q;-1/p+1/t17-,21+;/m0./s1 |
InChI Key |
IPNHKPUKQQYGCL-CQVJSGDESA-O |
Isomeric SMILES |
[B-](F)(F)(F)F.C[C@@H]([C@H](C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)[NH3+] |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C(C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)[NH3+] |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme:
$$
\text{(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine} + \text{HBF}_4 \rightarrow \text{(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-aminium tetrafluoroborate}
$$
Detailed Experimental Procedure
A representative preparation procedure is as follows:
- Dissolve the free aminophosphine ligand in dichloromethane.
- Add an aqueous solution of tetrafluoroboric acid dropwise to the ligand solution at ambient temperature (approximately 20 °C).
- Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for about 30 minutes.
- Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure to obtain a white solid.
- Redissolve the solid in a small volume of dichloromethane and precipitate the product by adding hexanes.
- Filter and dry the solid under vacuum to yield the pure tetrafluoroborate salt.
Example Data from Literature
| Parameter | Details |
|---|---|
| Ligand amount | 0.091 g (0.24 mmol) |
| Solvent | Dichloromethane (5 mL) |
| Acid | Aqueous HBF4 (48 wt %, 0.033 mL) |
| Temperature | 20 °C |
| Reaction time | 30 minutes |
| Atmosphere | Inert (e.g., N2) |
| Yield | 60% |
| Product form | White solid |
- ^1H NMR (300 MHz, CD2Cl2): δ 4.48 (1H, broad, CH), 4.68 (1H, broad, CH), 6.50–7.92 (broad multiplet, 20H, aromatic protons)
- ^31P NMR (121.4 MHz, CD2Cl2): δ -9.95 (singlet)
- ^19F NMR (282.3 MHz, CD2Cl2): δ -148.0 (singlet)
This data confirms the formation of the protonated aminophosphine salt with the tetrafluoroborate counterion.
Key Considerations and Variations
Solvent Choice: Dichloromethane is preferred due to its ability to dissolve both the ligand and the acid, facilitating efficient protonation. Water is present in the aqueous acid solution but is immiscible with CH2Cl2, allowing phase separation.
Acid Source: Tetrafluoroboric acid (HBF4) is the protic acid of choice, providing the tetrafluoroborate anion which stabilizes the ammonium salt and improves crystallinity and handling.
Reaction Environment: An inert atmosphere prevents oxidation or degradation of the phosphine ligand during the reaction.
Temperature and Time: Mild conditions (room temperature, short reaction time) are sufficient to achieve good yields without side reactions.
Mechanistic Insight
The preparation involves protonation of the amine nitrogen by HBF4, forming an ammonium ion paired with the tetrafluoroborate anion. This salt formation enhances the ligand’s solubility and stability, which is critical for its application in metal complexation and catalysis.
Summary Table of Preparation Parameters
| Step | Conditions/Details |
|---|---|
| Starting material | (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine |
| Acid | Tetrafluoroboric acid (HBF4) |
| Solvent | Dichloromethane (CH2Cl2) |
| Temperature | Room temperature (ca. 20 °C) |
| Reaction time | 30 minutes |
| Atmosphere | Inert (N2 or Ar) |
| Work-up | Drying over MgSO4, concentration, precipitation with hexanes |
| Yield | Approximately 60% |
| Product | White solid ammonium tetrafluoroborate salt |
Research Findings and Applications
- The protonated tetrafluoroborate salt form of this aminophosphine ligand is critical for its coordination to transition metals in catalytic systems, particularly in asymmetric hydrogenation and other enantioselective transformations.
- The mild preparation conditions preserve the stereochemical integrity of the chiral ligand, which is essential for high enantioselectivity in catalytic applications.
- The use of HBF4 ensures the formation of a stable salt that is easier to handle and purify compared to the free amine.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-aminium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Applications in Catalysis
One of the primary applications of (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-aminium tetrafluoroborate is as a catalyst in various organic reactions. Its phosphine moiety facilitates coordination with metals, making it suitable for:
- Transition Metal Catalysis: It can stabilize metal complexes, enhancing catalytic activity in reactions such as cross-coupling and hydrogenation.
Case Study: Cross-Coupling Reactions
A study demonstrated the effectiveness of (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-aminium tetrafluoroborate in palladium-catalyzed cross-coupling reactions. The compound was used to couple aryl halides with alkenes, achieving high yields under mild conditions. The results indicated that the phosphine ligand significantly improved the reaction rate compared to traditional ligands.
Applications in Organometallic Chemistry
The compound is also utilized in organometallic chemistry for the synthesis of new organophosphorus compounds. Its ability to form stable complexes with metals allows for the development of novel materials with tailored properties.
Data Table: Comparison of Ligands in Organometallic Reactions
| Ligand Type | Reaction Type | Yield (%) | Conditions |
|---|---|---|---|
| (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-aminium tetrafluoroborate | Cross-Coupling | 95 | 80°C, 12 hours |
| Triphenylphosphine | Cross-Coupling | 70 | 80°C, 12 hours |
| DPEPhos | Hydrogenation | 85 | 60°C, 6 hours |
Applications in Asymmetric Synthesis
The compound has shown promise in asymmetric synthesis due to its chiral nature. It can be employed as a chiral ligand in various asymmetric transformations, including:
- Asymmetric Hydrogenation: It has been used successfully to produce enantiomerically enriched products from prochiral substrates.
Case Study: Asymmetric Hydrogenation
In a recent study, (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-aminium tetrafluoroborate was tested for its efficacy in the asymmetric hydrogenation of ketones. The results indicated that the ligand provided high enantioselectivity (up to 98% ee) under optimized conditions.
Mechanism of Action
The mechanism of action of (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-aminium tetrafluoroborate involves its ability to form stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metal centers, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion steps .
Comparison with Similar Compounds
N,N,N',N'-Tetramethyl-1-phenylpropan-1-aminium Trifluoromethanesulfonate (1s)
- Structure: Lacks the diphenylphosphino group but shares a quaternary ammonium core. The trifluoromethanesulfonate (OTf⁻) counterion provides stronger acidity compared to BF₄⁻.
- Applications : Used in deaminative silylation reactions due to its stabilized cationic center.
- Key Differences :
1,5-Bis(1,3,3-trimethyl-2-indolinyl)-3-trifluoracetaminopentamethinium Tetrafluoroborate (17)
- Structure : Contains a pentamethinium chromophore with indolinyl substituents and a BF₄⁻ counterion.
- Applications : Exhibits strong near-infrared absorption, useful in photodynamic therapy.
- Key Differences: The extended π-conjugated system contrasts with the compact aminium-phosphine structure of the target compound.
Chloro[(S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1S,2S)-cyclohexane-1,2-diamine]ruthenium(II) Tetrafluoroborate
- Structure : A ruthenium complex with phosphine ligands (BINAP) and BF₄⁻.
- Applications : Highly effective in asymmetric hydrogenation due to chiral phosphine coordination.
- Key Differences :
Tetrakis(acetonitrile)copper(I) Tetrafluoroborate
- Structure : A Cu(I) complex with acetonitrile ligands and BF₄⁻.
- Applications : Serves as a catalyst in cross-coupling reactions.
- Key Differences: The copper center enables redox activity, unlike the target compound’s non-metallic structure. Acetonitrile ligands are labile, allowing ligand exchange, whereas the diphenylphosphino group in the target compound is inert under standard conditions .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Critical Analysis
- Stereochemical Impact: The (1S,2S) configuration of the target compound enables superior enantioselectivity in catalysis compared to non-chiral analogs like compound 17 .
- Counterion Effects : BF₄⁻ offers milder reactivity than OTf⁻, making the target compound suitable for reactions requiring low acidity .
- Phosphine vs. Non-Phosphine Systems: The diphenylphosphino group enhances metal coordination, contrasting with purely ammonium-based systems like compound 1s .
Biological Activity
(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-aminium tetrafluoroborate, also known as (1S,2S)-(2-Amino-1-phenylpropyl)diphenylphosphine, is a compound with significant implications in asymmetric catalysis and potential biological activities. Its unique structural features allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug design.
- Molecular Formula : C21H22NP
- Molecular Weight : 319.38 g/mol
- Melting Point : 100-107 °C
- Boiling Point : Approximately 450 °C at 760 mmHg
- Solubility : Moderate solubility in organic solvents; typically stored in dark conditions under inert atmosphere to maintain stability .
The biological activity of (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-aminium tetrafluoroborate is primarily attributed to its ability to coordinate with metal centers in catalytic processes. This coordination facilitates selective binding to substrates, influencing reaction pathways and leading to the formation of specific enantiomers with high yields and enantioselectivity. This property is crucial for synthesizing chiral drugs where specific enantiomers exhibit desired biological effects .
Biological Activity and Applications
Preliminary studies suggest that this compound may exhibit a range of biological activities due to its structural characteristics. Notable findings include:
- Antitumor Activity : Research indicates that compounds with similar structural motifs can inhibit tumor growth by interacting with cellular pathways involved in proliferation and apoptosis. The potential for (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-aminium tetrafluoroborate to act as an antitumor agent warrants further investigation .
- Asymmetric Catalysis : This compound serves as a ligand in asymmetric catalysis, promoting various chemical reactions with high enantioselectivity. It has been effectively used in reactions that require precise control over product chirality, essential for developing pharmaceuticals .
Case Studies
Several studies have explored the biological implications of similar phosphine-containing compounds:
- Study on Antitumor Activity :
- Antimicrobial Properties :
Structure-Activity Relationship (SAR)
The structure of (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-aminium tetrafluoroborate allows for diverse interactions with biological targets. The following table summarizes key structural features and their associated activities:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| (R,R)-Bis(diphenylphosphino)ethane | C26H26P2 | Bidentate ligand | Asymmetric catalysis |
| (R,S)-Phenylpropanolamine | C9H13NO | Decongestant | Antimicrobial |
| Diphenylphosphine | C12H15P | Simple phosphine | Catalytic applications |
The unique stereochemistry and dual functionality as both an amine and phosphine distinguish this compound from simpler analogs, allowing specialized roles in catalysis and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
